(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1391433-36-5
VCID: VC7128067
InChI: InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
SMILES: CC(C1=C(C=C(C=C1)F)Cl)N.Cl
Molecular Formula: C8H10Cl2FN
Molecular Weight: 210.07

(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride

CAS No.: 1391433-36-5

Cat. No.: VC7128067

Molecular Formula: C8H10Cl2FN

Molecular Weight: 210.07

* For research use only. Not for human or veterinary use.

(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride - 1391433-36-5

Specification

CAS No. 1391433-36-5
Molecular Formula C8H10Cl2FN
Molecular Weight 210.07
IUPAC Name (1S)-1-(2-chloro-4-fluorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Standard InChI Key ADHMUZNAMAJFTD-JEDNCBNOSA-N
SMILES CC(C1=C(C=C(C=C1)F)Cl)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a phenyl ring substituted with chlorine at the 2-position and fluorine at the 4-position, attached to an ethanamine moiety. The (1S) configuration indicates the absolute stereochemistry of the chiral center, which is critical for interactions in enantioselective reactions . The hydrochloride salt forms via protonation of the amine group, resulting in a crystalline solid with improved handling characteristics.

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC₈H₁₀Cl₂FN
Molecular Weight210.076 g/mol
DensityNot reported
Melting PointNot reported
SolubilityWater-soluble (HCl salt form)Inferred

The absence of melting point and density data in available literature highlights gaps in publicly accessible characterization studies.

Synthesis and Production Pathways

Key Precursors

A plausible synthetic route involves reductive amination of 1-(2-chloro-4-fluorophenyl)ethanone (CAS 700-35-6), a ketone precursor with documented commercial availability . This ketone undergoes condensation with ammonia or ammonium acetate, followed by stereoselective reduction using catalysts like chiral boranes or enzymes to yield the (1S)-enantiomer . Subsequent treatment with hydrochloric acid generates the hydrochloride salt.

Optimization Challenges

Achieving high enantiomeric excess (ee) requires precise control over reaction conditions, including temperature, solvent polarity, and catalyst loading. Industrial-scale production may employ asymmetric hydrogenation or biocatalytic methods to enhance efficiency and reduce waste .

Applications in Pharmaceutical Research

Role as a Chiral Building Block

Chiral amines are pivotal in synthesizing active pharmaceutical ingredients (APIs). The 2-chloro-4-fluorophenyl group in this compound may enhance binding affinity to biological targets, such as G protein-coupled receptors (GPCRs) or enzymes. For example, structurally similar amines are intermediates in antidepressants and antivirals .

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Oral ToxicityHarmful (H302)Avoid ingestion
Skin IrritationCauses irritation (H315)Wear protective gloves
Eye DamageSerious irritation (H319)Use eye protection
Respiratory IrritationMay cause irritation (H335)Use in ventilated areas
SupplierPackagingPrice (USD)PurityUpdated Date
AK Scientific250 mg$5382021-12-16
Ambeed1 g$63395%2021-12-16
Ambeed100 mg$17095%2021-12-16

Regional Distribution

Major suppliers are based in China (e.g., Labter Pharmatech, Bide Pharmatech) and the United States, reflecting global demand for chiral amines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator